molecular formula C14H11ClF3NO B3171057 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine CAS No. 946663-07-6

4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Cat. No.: B3171057
CAS No.: 946663-07-6
M. Wt: 301.69 g/mol
InChI Key: XHYNSCBRWBOWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine is an organic compound that belongs to the class of phenylamines. These compounds are characterized by the presence of an amine group attached to a phenyl ring. The compound’s structure includes a chloro and methyl substituent on one phenyl ring and a trifluoromethyl group on another phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine typically involves multiple steps, including halogenation, methylation, and amination reactions. One common route might involve the following steps:

    Halogenation: Introduction of a chlorine atom to the phenyl ring.

    Methylation: Addition of a methyl group to the phenyl ring.

    Amination: Introduction of an amine group to the phenyl ring.

    Trifluoromethylation: Introduction of a trifluoromethyl group to the phenyl ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity. Common industrial methods include:

    Batch Processing: Where reactions are carried out in batches.

    Continuous Flow Processing: Where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different products.

    Reduction: Where the compound is reduced, often leading to the removal of halogen atoms.

    Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of phenolic compounds, while reduction might yield dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound might be used to study the effects of halogenated and trifluoromethylated phenylamines on biological systems. It could serve as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine

In medicine, derivatives of this compound might be explored for their potential therapeutic properties. The presence of halogen and trifluoromethyl groups can influence the compound’s pharmacokinetics and pharmacodynamics.

Industry

In industrial applications, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine exerts its effects depends on its specific interactions with molecular targets. These interactions might involve:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Influencing Cellular Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloro-5-methylphenoxy)-phenylamine: Lacks the trifluoromethyl group.

    4-(2-Chloro-phenoxy)-2-(trifluoromethyl)-phenylamine: Lacks the methyl group.

    4-(2-Methylphenoxy)-2-(trifluoromethyl)-phenylamine: Lacks the chloro group.

Uniqueness

The presence of both chloro and trifluoromethyl groups in 4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-(2-chloro-5-methylphenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF3NO/c1-8-2-4-11(15)13(6-8)20-9-3-5-12(19)10(7-9)14(16,17)18/h2-7H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYNSCBRWBOWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-5-methylphenoxy)-2-(trifluoromethyl)-phenylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.